2-Tert-butoxy-3-(cyclopropylmethoxy)phenol
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Overview
Description
2-Tert-butoxy-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropylmethoxy group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol typically involves multiple steps. One common method starts with para-chlorophenol as the raw material. The process includes phenohydroxy protection, Grignard reaction, etherification, and hydrolysis to remove the protection . Another method involves using phenylboronic acid and trimethyl borate to form the ester, which is then hydrolyzed to the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of catalysts and solvent-free conditions can enhance the efficiency and environmental compatibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: TBHP, Cu(I) catalyst
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Arylethanone derivatives
Reduction: Corresponding alcohols
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Tert-butoxy-3-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropylmethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various biological and chemical processes, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
Phenylboronic acid: Contains a phenyl group and two hydroxyl groups attached to boron.
tert-Butyl ethers: Compounds with a tert-butyl group attached to an ether linkage.
Uniqueness: 2-Tert-butoxy-3-(cyclopropylmethoxy)phenol is unique due to the combination of its tert-butoxy and cyclopropylmethoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic and industrial applications .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13-11(15)5-4-6-12(13)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
GZLUSCAOZTUXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1OCC2CC2)O |
Origin of Product |
United States |
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